molecular formula C9H11F2NO2S B12092008 3-(3,4-Difluorobenzenesulfonyl)propan-1-amine

3-(3,4-Difluorobenzenesulfonyl)propan-1-amine

Cat. No.: B12092008
M. Wt: 235.25 g/mol
InChI Key: NRUWHOLQYMDEOP-UHFFFAOYSA-N
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Description

3-(3,4-Difluorobenzenesulfonyl)propan-1-amine is an organic compound characterized by the presence of a sulfonyl group attached to a difluorobenzene ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorobenzenesulfonyl)propan-1-amine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with propan-1-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Difluorobenzenesulfonyl chloride+Propan-1-amineThis compound+HCl\text{3,4-Difluorobenzenesulfonyl chloride} + \text{Propan-1-amine} \rightarrow \text{this compound} + \text{HCl} 3,4-Difluorobenzenesulfonyl chloride+Propan-1-amine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding sulfonamides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The difluorobenzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfonamides

    Reduction: Sulfides

    Substitution: Halogenated or nitrated derivatives of the difluorobenzene ring

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-Difluorobenzenesulfonyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The sulfonyl group is known to enhance the pharmacokinetic properties of drugs, such as solubility and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorobenzenesulfonyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorobenzenesulfonyl)propan-1-amine
  • 3-(3,4-Dimethylbenzenesulfonyl)propan-1-amine
  • 3-(3,4-Difluorobenzenesulfonyl)butan-1-amine

Uniqueness

Compared to similar compounds, 3-(3,4-Difluorobenzenesulfonyl)propan-1-amine is unique due to the presence of fluorine atoms on the benzene ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and stability. This makes it particularly valuable in applications where these properties are desired.

Properties

Molecular Formula

C9H11F2NO2S

Molecular Weight

235.25 g/mol

IUPAC Name

3-(3,4-difluorophenyl)sulfonylpropan-1-amine

InChI

InChI=1S/C9H11F2NO2S/c10-8-3-2-7(6-9(8)11)15(13,14)5-1-4-12/h2-3,6H,1,4-5,12H2

InChI Key

NRUWHOLQYMDEOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCCN)F)F

Origin of Product

United States

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